N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS2/c29-24(18-12-7-9-16-8-1-2-10-17(16)18)28-26-23(19-11-3-5-14-21(19)30-26)25-27-20-13-4-6-15-22(20)31-25/h1-2,4,6-10,12-13,15H,3,5,11,14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHMXZSHWYFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities. They have shown promising activity against various bacterial strains.
Mode of Action
The specific interaction of This compound Benzothiazole derivatives have been found to exhibit inhibitory effects against various bacterial strains.
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of This compound Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The synthesis of similar benzothiazole derivatives was achieved under relatively milder reaction conditions.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components suggest a complex interaction with biological systems that can lead to various therapeutic effects.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a naphthalene core substituted with benzothiazole and benzothiophene moieties. The molecular formula is with a molecular weight of approximately 356.4 g/mol. Understanding its chemical properties is essential for predicting its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| Appearance | Off-white solid |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of naphthalene derivatives were tested against Mycobacterium avium subsp. paratuberculosis, showing up to three-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin . This suggests that the compound could be a promising candidate for further development in treating mycobacterial infections.
Cytotoxicity Studies
In vitro cytotoxicity assessments using human monocytic leukemia THP-1 cell lines revealed that several naphthalene derivatives demonstrated low toxicity levels while maintaining high antimicrobial efficacy. This characteristic is crucial for therapeutic applications as it indicates a favorable safety profile .
The mechanism by which this compound exerts its biological effects may involve inhibition of the photosynthetic electron transport (PET) in chloroplasts. Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of PET, which correlates with their antimicrobial activity .
Case Studies
Case Study 1: Antimycobacterial Activity
In a study examining various naphthalene derivatives, this compound was tested alongside other compounds for its activity against M. avium. The results indicated that this compound exhibited comparable efficacy to established antimycobacterial agents while showing minimal cytotoxic effects on human cells .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on naphthalene carboxamides where modifications in the benzothiazole and benzothiophene rings were correlated with changes in biological activity. The study highlighted that specific substitutions significantly enhanced antimicrobial potency while reducing toxicity .
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole and Benzothiophene Families
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on similar structures.
Key Observations:
Core Modifications :
- The target compound’s naphthalene carboxamide distinguishes it from fluorobenzamide () and sulfonamide derivatives (). The naphthalene group likely enhances π-π stacking interactions compared to smaller aromatic substituents .
- Tetrahydrobenzothiophene confers conformational rigidity, as seen in the crystal structure of a related compound (), where the cyclohexene ring adopts an envelope conformation .
Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may improve metabolic stability but reduce solubility. Morpholine sulfonyl () increases molecular weight (539.7 vs.
Synthetic Complexity: Compounds with thiazolidinone rings () show variable yields (37–70%), highlighting challenges in introducing bulky substituents . The target compound’s synthesis may require multi-step coupling, analogous to ’s BZ-IV (DMF-mediated coupling with K2CO3) .
Pharmacological and Physicochemical Implications
Analytical and Crystallographic Data
- Spectroscopy : IR and NMR data for analogs (e.g., ) confirm carboxamide (C=O ~1670–1680 cm⁻¹) and aromatic C=C stretches (~1500–1600 cm⁻¹) .
- Crystallography : The tetrahydrobenzothiophene ring in shows intramolecular N–H⋯O hydrogen bonding and π-π interactions (3.9 Å), critical for stabilizing the bioactive conformation .
Q & A
Q. What are the optimal synthetic routes for preparing N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide intermediates and alkynes, as demonstrated for structurally analogous benzothiazole-naphthalene hybrids . Key steps include:
- Azide preparation : React substituted amines with sodium nitrite and hydrochloric acid to generate azides.
- Cycloaddition : Use copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours.
- Purification : Crude products are recrystallized using ethanol or subjected to column chromatography with hexane:ethyl acetate gradients.
For benzothiophene-thiazole scaffolds, condensation reactions between benzothiazole-2-amines and activated naphthalene carbonyl derivatives (e.g., acid chlorides) in pyridine or DMF are also viable .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ for the carboxamide, C=N/C=C aromatic stretches at ~1500–1600 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Identify protons adjacent to electronegative atoms (e.g., –OCH2 at δ 5.4–5.5 ppm, aromatic protons at δ 7.2–8.6 ppm) and monitor coupling patterns for stereochemical assignments .
- ¹³C NMR : Detect carboxamide carbonyl signals at ~165–170 ppm and aromatic carbons in the 120–140 ppm range .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤5 ppm .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) arising from tautomerism or conformational flexibility be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to slow dynamic processes and resolve overlapping peaks caused by tautomeric equilibria (e.g., keto-enol or thione-thiol forms in benzothiazole moieties) .
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts for possible tautomers and compare with experimental data. Tools like Gaussian or ORCA can optimize geometries and calculate NMR parameters .
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign ambiguous peaks and confirm connectivity in complex regions (e.g., tetrahydrobenzothiophene rings) .
Q. What strategies are effective for optimizing reaction yields in large-scale syntheses of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates. For cycloadditions, tert-butanol/water mixtures enhance regioselectivity .
- Catalyst Optimization : Replace copper(II) acetate with Cu(I) species (e.g., CuI) or ligands (e.g., TBTA) to accelerate click chemistry reactions .
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., azide decomposition).
Q. How can computational methods predict the compound’s reactivity or biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Focus on the benzothiazole and naphthalene moieties as potential pharmacophores .
- Quantum Mechanical Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization. For example, the carboxamide group may act as a hydrogen-bond donor in protein binding .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding kinetics.
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines). For example, variations in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Metabolite Screening : Use LC-MS/MS to check for compound degradation or metabolic byproducts in cell-based assays .
- Statistical Robustness : Apply ANOVA or Tukey’s HSD test to evaluate significance across replicates and assays. Report p-values and confidence intervals to contextualize contradictions .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability Assays : Assess intestinal absorption potential by measuring apparent permeability (Papp) across Caco-2 cell monolayers .
- Microsomal Stability Tests : Incubate the compound with liver microsomes (human or rodent) to estimate metabolic half-life. Monitor via LC-UV or LC-MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine the fraction unbound (fu) in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
